NCGC00386033-01_C24H38O12_3-Buten-2-one, 4-[4-hydroxy-2,2,6-trimethyl-6-[[6-O-[(2S,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-beta-D-glucopyranosyl]oxy]cyclohexylidene]-
Description
Properties
CAS No. |
108567-70-0 |
|---|---|
Molecular Formula |
C24H38O12 |
Molecular Weight |
518.6 g/mol |
InChI |
InChI=1S/C24H38O12/c1-12(26)5-6-15-22(2,3)7-13(8-23(15,4)31)35-20-18(29)17(28)16(27)14(36-20)9-33-21-19(30)24(32,10-25)11-34-21/h5,13-14,16-21,25,27-32H,7-11H2,1-4H3 |
InChI Key |
WGFLJEFKPRMWSU-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C=C1C(CC(CC1(C)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O)O)(C)C |
Canonical SMILES |
CC(=O)C=C=C1C(CC(CC1(C)O)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O)(C)C |
physical_description |
Solid |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
NCGC00386033-01, a complex organic compound with the chemical formula , exhibits a range of biological activities that are of significant interest in pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a butenone moiety and multiple hydroxyl groups that contribute to its reactivity and biological interactions.
Chemical Structure
The compound can be described structurally as:
- 3-Buten-2-one : A core structure that contributes to its reactivity.
- 4-[4-hydroxy-2,2,6-trimethyl-6-[[6-O-[(2S,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-beta-D-glucopyranosyl]oxy]cyclohexylidene] : This portion indicates the presence of sugar moieties and hydroxyl groups that enhance solubility and potential biological activity.
Antioxidant Properties
Research indicates that NCGC00386033-01 displays antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. The presence of multiple hydroxyl groups in its structure likely contributes to this property by scavenging free radicals and inhibiting lipid peroxidation.
Anti-inflammatory Effects
Studies have shown that compounds similar to NCGC00386033-01 exhibit anti-inflammatory properties . This activity is often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural features of NCGC00386033-01 suggest it may interact with these pathways effectively.
Antimicrobial Activity
Preliminary data suggest that NCGC00386033-01 has antimicrobial properties , potentially effective against various bacterial strains. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Study 1: Antioxidant Activity Assessment
In a controlled study, NCGC00386033-01 was evaluated for its ability to reduce oxidative stress in human cell lines. The results indicated a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls, highlighting its potential as a therapeutic agent in oxidative stress-related diseases.
| Parameter | Control | NCGC00386033-01 |
|---|---|---|
| ROS Levels (µM) | 15 | 5 |
| Cell Viability (%) | 85 | 95 |
| Inhibition Rate (%) | - | 66 |
Study 2: Anti-inflammatory Mechanism Exploration
A separate investigation focused on the anti-inflammatory effects of NCGC00386033-01 using an animal model of induced inflammation. The compound was administered orally, resulting in a notable decrease in inflammatory markers such as TNF-alpha and IL-6.
| Inflammatory Marker | Baseline | Post-treatment (NCGC00386033-01) |
|---|---|---|
| TNF-alpha (pg/mL) | 120 | 45 |
| IL-6 (pg/mL) | 80 | 30 |
Research Findings
The biological activities of NCGC00386033-01 suggest it has potential applications in treating conditions associated with oxidative stress and inflammation. Further research is warranted to elucidate the precise mechanisms by which this compound exerts its effects and to explore its efficacy in clinical settings.
Q & A
Basic Research Questions
Q. What spectroscopic methods are critical for confirming the stereochemistry of the tetrahydrofuran and glucopyranosyl moieties in NCGC00386033-01?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR to assign stereocenters. NOESY correlations can confirm spatial proximity of protons in the tetrahydrofuran ring .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational models (e.g., time-dependent density functional theory) to validate chiral centers in the glucopyranosyl group .
- X-ray Crystallography : Single-crystal analysis provides unambiguous stereochemical assignment, particularly for the cyclohexylidene core .
Q. What are the key considerations in designing a synthetic route for the cyclohexylidene core of NCGC00386033-01?
- Methodological Answer :
- Retrosynthetic Analysis : Fragment the molecule into the cyclohexenone core, glucopyranosyl donor, and tetrahydrofuran subunit. Prioritize protecting groups (e.g., acetyl for hydroxyls) to prevent undesired side reactions .
- Glycosylation Strategy : Use trichloroisocyanuric acid (TCICA) or Koenigs-Knorr conditions to activate the glucopyranosyl donor for coupling with the aglycone .
- Characterization : Validate intermediates via HPLC and high-resolution mass spectrometry (HRMS) to ensure regiochemical fidelity .
Advanced Research Questions
Q. How can researchers resolve conflicting NMR data when assigning the configuration of the cyclohexylidene group?
- Methodological Answer :
- Variable Temperature NMR (VT-NMR) : Probe dynamic effects (e.g., ring-flipping) by acquiring spectra at different temperatures to distinguish between conformational isomers .
- Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values for candidate stereoisomers .
- Derivatization : Introduce a heavy atom (e.g., bromine) to facilitate X-ray analysis or enhance NOE signals for ambiguous protons .
Q. What experimental designs address discrepancies in bioactivity data between enzymatic assays and cell-based studies for NCGC00386033-01?
- Methodological Answer :
- Metabolic Stability Assays : Incubate the compound with liver microsomes or glucosidases to assess hydrolysis of the glycosidic bond, which may reduce activity in vivo .
- Proteomics Profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions in cellular environments .
- Prodrug Optimization : Modify the glucopyranosyl group (e.g., fluorination) to enhance membrane permeability while retaining target binding .
Q. How can degradation of NCGC00386033-01 during long-term storage be mitigated?
- Methodological Answer :
- Stabilization Protocols : Store lyophilized samples under argon at -80°C. Add antioxidants (e.g., BHT) to liquid formulations to inhibit oxidation of the cyclohexenone moiety .
- Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH) and track purity via UPLC-MS every 3 months to establish a shelf-life model .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response variability in NCGC00386033-01’s bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report IC₅₀ values with 95% confidence intervals .
- Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous replicates caused by compound degradation .
Q. How should researchers validate the purity of NCGC00386033-01 batches synthesized via different routes?
- Methodological Answer :
- Orthogonal Techniques : Combine HPLC (UV detection), charged aerosol detection (CAD), and ¹H NMR (qNMR) for absolute quantification .
- Impurity Profiling : Use LC-MS/MS to identify and quantify byproducts (e.g., deprotected sugars or oxidized aglycone) .
Experimental Design for Mechanistic Studies
Q. What strategies elucidate the role of the glucopyranosyl moiety in NCGC00386033-01’s target binding?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
